Rel-(1R,2R)-2-(2-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRRSJNYUQVDCI-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Trifluoromethoxy Group: This step involves the nucleophilic substitution of a suitable precursor with trifluoromethoxide ion.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(2-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Rel-(1R,2R)-2-(2-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid has been investigated for its pharmacological properties:
- Receptor Binding Studies : Research indicates that compounds with similar structures exhibit significant affinity for various G-protein coupled receptors (GPCRs), suggesting potential use in developing new therapeutic agents targeting these receptors .
- Anticancer Activity : Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .
Materials Science
This compound serves as an innovative intermediate in the synthesis of organic light-emitting diodes (OLEDs):
- OLED Applications : The trifluoromethoxy group enhances electron mobility and stability in OLED materials, making this compound valuable for developing efficient light-emitting devices .
Organic Synthesis
This compound is useful in various organic synthesis applications:
- Building Block for Complex Molecules : Its unique structure allows it to act as a versatile building block in synthesizing more complex organic molecules, particularly those required in pharmaceutical development .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated its ability to inhibit cell proliferation in several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: OLED Development
Research on OLED materials incorporating this compound showed improved performance metrics compared to traditional materials. The incorporation of trifluoromethoxy groups was found to enhance stability and efficiency, leading to longer-lasting OLED displays.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(2-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The cyclopropane ring can introduce strain into the molecule, making it more reactive towards certain biological targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of rel-(1R,2R)-2-(2-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid with analogous cyclopropane-carboxylic acid derivatives:
*Calculated molecular weight based on formula.
Substituent Effects on Reactivity and Bioactivity
- The trifluoromethoxy group in the target compound offers superior lipophilicity and metabolic resistance compared to -Cl or -F .
- Electron-Donating Groups (-OMe): Found in the 2,5-dimethoxyphenyl analog (), these groups may increase solubility but reduce metabolic stability .
- Heteroaromatic Substituents (Furan, Pyridine): The furan-3-yl () and pyridin-3-yl () derivatives introduce hydrogen-bonding sites, which can enhance target selectivity .
Biological Activity
Rel-(1R,2R)-2-(2-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, characterization, and biological evaluation, synthesizing findings from various studies.
- Molecular Formula : C₁₁H₉F₃O₂
- Molecular Weight : 230.19 g/mol
- CAS Number : 157518-49-5
- Density : 1.4 g/cm³
- Boiling Point : Approximately 300.5 °C
The trifluoromethoxy group is known to influence the compound's reactivity and biological activity. The cyclopropane structure contributes to the rigidity and conformational stability of the molecule, which are beneficial for binding interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods involving cyclopropanation reactions and subsequent functional group modifications. A common approach includes:
- Cyclopropanation of Aromatic Precursors : Utilizing reagents such as diazomethane or other cyclopropanating agents to form the cyclopropane ring.
- Functionalization : Introducing the trifluoromethoxy group via electrophilic aromatic substitution or nucleophilic addition reactions.
Pharmacological Potential
Research indicates that compounds with similar structural motifs exhibit significant biological activities:
- Antitumor Activity : Cyclopropanecarboxylic acids have been linked to inhibition of cancer cell proliferation. Studies have shown that derivatives can effectively inhibit the growth of various cancer cell lines, including U937 myeloid leukemia cells .
- Potassium Channel Blockers : Some derivatives are recognized as potassium channel blockers, which play a crucial role in regulating cellular excitability and have therapeutic implications for autoimmune diseases and inflammation.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group enhances the electrophilicity of adjacent carbon centers, potentially increasing their reactivity towards nucleophiles. This modification can lead to improved binding affinity and selectivity for biological targets:
| Compound Feature | Effect on Biological Activity |
|---|---|
| Trifluoromethoxy Group | Increases potency in inhibiting target enzymes |
| Cyclopropane Ring Structure | Enhances metabolic stability and reduces off-target effects |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Inhibition of Cell Proliferation : A study demonstrated that certain cyclopropanecarboxylic acid derivatives showed effective inhibition on U937 cells without significant cytotoxicity .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Neuropharmacological Applications : The trifluoromethyl group has been associated with improved central nervous system penetration, suggesting potential applications in neuropharmacology .
Q & A
Basic: What are the key synthetic strategies for preparing Rel-(1R,2R)-2-(2-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The synthesis typically involves cyclopropanation of a diazo precursor (e.g., diazoacetate derivatives) with transition metal catalysts (e.g., rhodium or copper complexes) to form the strained cyclopropane ring. For stereochemical control, chiral auxiliaries or enantioselective catalysts are critical. For example, highlights the use of diazo compounds and transition metals to achieve the (1R,2R) configuration . The trifluoromethoxy group is introduced via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling) under anhydrous conditions to avoid hydrolysis. Reaction temperature, solvent polarity, and catalyst loading significantly impact yield and enantiomeric excess (e.e.). For instance, low temperatures (−20°C to 0°C) often enhance stereoselectivity in cyclopropanation steps .
Basic: How is the stereochemistry and structural integrity of this compound confirmed in experimental settings?
Methodological Answer:
a) X-ray Crystallography: Definitive confirmation of the (1R,2R) configuration is achieved via single-crystal X-ray diffraction, as demonstrated in structurally similar cyclopropane derivatives (e.g., and ) .
b) NMR Spectroscopy: ¹H and ¹³C NMR are used to analyze coupling constants (e.g., J values for cyclopropane protons) and NOE effects to infer spatial arrangements. For example, vicinal coupling constants (J = 5–8 Hz) between cyclopropane protons confirm the cis-configuration .
c) Chiral HPLC/CE: Enantiomeric purity is quantified using chiral stationary phases or capillary electrophoresis with UV detection, comparing retention times to authentic standards .
Basic: What are the primary applications of this compound in medicinal chemistry and biochemistry?
Methodological Answer:
The compound serves as a rigid scaffold in drug design due to its cyclopropane ring, which imposes conformational constraints. Key applications include:
- Enzyme Inhibition: The trifluoromethoxy group enhances binding to hydrophobic pockets in enzymes (e.g., kinases or proteases). notes similar cyclopropane derivatives acting as enzyme inhibitors via transition-state mimicry .
- Prodrug Development: The carboxylic acid group allows derivatization into esters or amides for improved bioavailability, as seen in prodrug strategies for antiviral agents .
Advanced: How can synthetic routes be optimized to achieve >95% enantiomeric purity for pharmacological studies?
Methodological Answer:
a) Catalyst Screening: Chiral dirhodium(II) catalysts (e.g., Rh₂(S-DOSP)₄) are preferred for asymmetric cyclopropanation, achieving e.e. >90% in optimized conditions (e.g., dichloromethane at −30°C) .
b) Dynamic Kinetic Resolution: Use of chiral bases (e.g., cinchona alkaloids) during functionalization steps can resolve racemic mixtures.
c) Computational Modeling: DFT calculations predict transition-state energies to guide catalyst selection, reducing trial-and-error experimentation .
Advanced: How should researchers address contradictory biological activity data reported in literature (e.g., varying IC₅₀ values)?
Methodological Answer:
a) Standardized Assay Conditions: Discrepancies often arise from differences in buffer pH, temperature, or enzyme sources. Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using recombinant proteins.
b) Metabolite Interference: Test for off-target interactions or metabolite formation (e.g., ester hydrolysis) via LC-MS/MS profiling .
c) Structural Analog Comparison: Compare activity with derivatives lacking the trifluoromethoxy group to isolate its contribution to potency .
Advanced: What strategies enable functionalization of the cyclopropane ring without ring-opening or racemization?
Methodological Answer:
a) Mild Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids at room temperature preserves ring integrity (e.g., introducing fluorinated aryl groups) .
b) Photoredox Catalysis: Selective C–H functionalization using iridium catalysts under visible light avoids harsh conditions .
c) Protecting Group Strategy: Temporarily protect the carboxylic acid as a tert-butyl ester to prevent decarboxylation during reactions .
Advanced: How can computational modeling predict the compound’s reactivity or binding modes in biological systems?
Methodological Answer:
a) Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with COX-2 or CYP450 enzymes) using AMBER or GROMACS to identify key binding residues .
b) QSAR Models: Quantitative structure-activity relationship studies correlate electronic properties (e.g., Hammett σ values of the trifluoromethoxy group) with inhibitory potency .
c) Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding poses, guiding rational modifications to enhance affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
